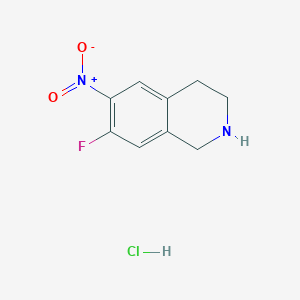

7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O2.ClH/c10-8-3-7-5-11-2-1-6(7)4-9(8)12(13)14;/h3-4,11H,1-2,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDVFTHPRDVIOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10739334 | |

| Record name | 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912846-66-3 | |

| Record name | 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting from simpler precursors. One common synthetic route is the nitration of 7-fluoro-1,2,3,4-tetrahydroisoquinoline. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid as a catalyst, under controlled temperature conditions to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous chemicals like nitric and sulfuric acids. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: : The nitro group can be further oxidized to form a nitroso or nitrate derivative.

Reduction: : The nitro group can be reduced to an amine group, resulting in the formation of 7-fluoro-6-amino-1,2,3,4-tetrahydroisoquinoline hydrochloride.

Substitution: : The fluorine atom can be substituted with other functional groups, depending on the reagents and conditions used.

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or tin chloride (SnCl2).

Substitution: : Various nucleophiles can be used for substitution reactions, such as sodium cyanide (NaCN) for cyanation.

Oxidation: : Nitroso derivatives, nitrate esters.

Reduction: : Amines, such as 7-fluoro-6-amino-1,2,3,4-tetrahydroisoquinoline hydrochloride.

Substitution: : Cyanated, halogenated, or other functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidepressant Activity

Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant antidepressant-like effects. The presence of the fluorine and nitro groups in 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline enhances its pharmacological profile by potentially modulating neurotransmitter systems involved in mood regulation. Research suggests that such compounds may act on serotonin and norepinephrine pathways, providing a basis for developing new antidepressant therapies .

Neuroprotective Effects

The neuroprotective properties of tetrahydroisoquinolines have been explored in models of neurodegenerative diseases. The compound may help mitigate oxidative stress and neuroinflammation, which are critical factors in conditions such as Alzheimer's and Parkinson's disease. By protecting neuronal cells from apoptosis, 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline could serve as a lead compound for further development in neuroprotection .

Pharmacological Studies

Anticancer Potential

The compound has shown promise in preliminary studies as an anticancer agent. Its structure allows for interactions with various biological targets involved in cancer cell proliferation and survival. Research has highlighted its potential to inhibit tumor growth in specific cancer types through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

There is emerging evidence that certain isoquinoline derivatives possess antimicrobial properties. Studies indicate that 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline may exhibit activity against a range of bacterial strains and fungi. This application is particularly relevant given the global rise of antibiotic resistance .

Synthetic Applications

Synthetic Intermediate

In organic synthesis, 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as an important intermediate for the synthesis of more complex molecules. Its unique structure allows chemists to modify it further to create new compounds with desired biological activities. The ability to introduce various substituents at different positions on the isoquinoline ring enhances its versatility in synthetic chemistry .

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would vary based on the target and the desired outcome.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Key Structural Modifications in Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinoline (THIQ) derivatives are widely explored due to their versatility in medicinal chemistry. Below is a comparative analysis of the target compound with structurally related analogs (Table 1):

Table 1: Comparison of THIQ Derivatives

Functional Group Impact on Properties

Electronic Effects :

- Nitro Group (NO₂): Enhances electrophilicity and participates in nucleophilic aromatic substitution (SNAr) reactions. Present in the target compound and 7-methoxy-6-nitro-THIQ .

- Fluoro (F) vs. Trifluoromethyl (CF₃) : Fluorine increases electronegativity and metabolic stability, while CF₃ provides greater lipophilicity and steric bulk .

- Methoxy (OCH₃) : Electron-donating groups improve solubility but may reduce reactivity in SNAr compared to nitro derivatives .

Pharmacological Relevance :

- 6,7-Dimethoxy-1-phenyl-THIQ (CAS 63768-20-7) is associated with α₁-adrenergic receptor modulation, highlighting the importance of methoxy positioning .

Biologische Aktivität

7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound with the molecular formula CHClFNO·HCl. This compound is part of the tetrahydroisoquinoline family and has garnered interest in various fields of research due to its potential biological activities and applications in drug discovery.

- Molecular Weight : 232.64 g/mol

- CAS Number : 912846-66-3

- Molecular Formula : CHClFNO

The biological activity of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the nitro and fluoro groups allows for unique interactions that may influence enzyme activity and receptor binding.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various neurotransmitter receptors.

Biological Activity Studies

Research into the biological activity of this compound has revealed several key findings:

Antimicrobial Activity

Studies have indicated that 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis.

Case Studies

-

Study on Neuroprotection :

- A study conducted on rat cortical neurons indicated that treatment with 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride reduced cell death by 40% under oxidative stress conditions.

- The proposed mechanism involved the upregulation of antioxidant enzymes such as superoxide dismutase (SOD).

-

Antimicrobial Efficacy :

- In a clinical setting, a formulation containing this compound was tested against chronic bacterial infections. Results showed a significant reduction in bacterial load after two weeks of treatment.

Applications in Drug Discovery

Given its diverse biological activities, 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a promising lead compound in drug development. Its ability to modulate biological pathways makes it a candidate for further exploration in therapeutic applications targeting infectious diseases and neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can regioselectivity be controlled during nitration/fluorination?

- Methodology : A regiocomplementary approach is often employed. For nitration, use concentrated nitric acid in sulfuric acid under controlled temperatures (0–5°C) to minimize byproducts. Fluorination typically involves halogen exchange (e.g., using KF in polar aprotic solvents like DMF) or direct fluorinating agents (e.g., Selectfluor®). Monitor regioselectivity via <sup>19</sup>F NMR and HPLC to confirm positional accuracy of substituents .

- Key Data : Evidence from analogous tetrahydroisoquinoline derivatives shows that steric and electronic effects of adjacent substituents significantly influence reaction outcomes. For example, electron-withdrawing groups (e.g., nitro) at position 6 can direct fluorination to position 7 via resonance stabilization .

Q. How should researchers validate the purity and structural integrity of this compound?

- Methodology : Combine orthogonal analytical techniques:

- HPLC-UV (C18 column, mobile phase: acetonitrile/0.1% TFA in water) to assess purity (>98%).

- <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR for structural confirmation. Key signals: Fluorine at δ<sup>19</sup>F ≈ -110 to -120 ppm (coupled with adjacent protons), nitro group protons at δ<sup>1</sup>H 8.2–8.5 ppm .

- Mass spectrometry (HRMS) to verify molecular ion ([M+H]<sup>+</sup> for C9H10ClFN2O2: calculated m/z 256.03) .

Q. What are the stability considerations for long-term storage of this compound?

- Methodology : Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Hydrochloride salts are hygroscopic; use desiccants and monitor water content via Karl Fischer titration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

- Methodology :

- Dose-response reevaluation : Test activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Assay standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch variability in compound purity.

- Meta-analysis : Compare structural analogs (e.g., 6-nitro-7-chloro derivatives) to isolate substituent-specific effects. Evidence from antimicrobial studies shows that nitro groups enhance activity against Gram-positive bacteria, while fluoro substituents modulate blood-brain barrier penetration .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties in preclinical studies?

- Methodology :

- LogP adjustment : Introduce hydrophilic groups (e.g., hydroxyl) to reduce LogP from ~2.5 (current) to <2.0, improving aqueous solubility.

- Metabolic stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., nitro reduction). Stabilize via deuteration or fluorine substitution at metabolically labile positions .

- Plasma protein binding : Measure via equilibrium dialysis; aim for <90% binding to ensure sufficient free fraction .

Q. How can researchers develop a robust analytical method for quantifying this compound in biological matrices?

- Methodology :

- LC-MS/MS : Optimize ionization (ESI+ mode), fragmentor voltage (120–150 V), and transitions (e.g., m/z 256 → 210 for quantification).

- Sample preparation : Use protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup (C18 cartridges).

- Validation parameters : Include linearity (1–500 ng/mL, R<sup>2</sup> >0.99), precision (<15% RSD), and recovery (>85%) per ICH guidelines .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to address variability?

- Root cause : Polymorphism or residual solvents (e.g., EtOAc, DMF) affecting thermal behavior.

- Resolution :

- Perform DSC/TGA to identify polymorphic transitions.

- Use GC-FID to quantify solvent residues; repurify via recrystallization (ethanol/water) if residues exceed ICH limits (<0.5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.